IQ-sulfamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
109881-21-2 |
|---|---|
Molecular Formula |
C11H10N4O3S |
Molecular Weight |
278.29 g/mol |
IUPAC Name |
(3-methylimidazo[4,5-f]quinolin-2-yl)sulfamic acid |
InChI |
InChI=1S/C11H10N4O3S/c1-15-9-5-4-8-7(3-2-6-12-8)10(9)13-11(15)14-19(16,17)18/h2-6H,1H3,(H,13,14)(H,16,17,18) |
InChI Key |
BKYOGJCIJPRNHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1NS(=O)(=O)O |
Origin of Product |
United States |
Dual Target and Multi Targeting Agents:a Sophisticated Design Strategy Involves Creating Hybrid Molecules That Can Inhibit Multiple Targets Simultaneously. the Sulfamate Group is an Ideal Component for Such Designs Due to Its Well Characterized Role in Inhibiting Key Enzymes Like Sts and Cas.scispace.comfor Example, Dual Aromatase Sulfatase Inhibitors Dasis Have Been Developed by Incorporating the Sulfamate Pharmacophore for Sts Inhibition into the Structure of a Known Aromatase Inhibitor.scispace.comthis Approach Aims to Create a Single Therapeutic Agent with a Broader and Potentially More Effective Anticancer Profile.scispace.comfrontiersin.org
Research Findings on Sulfamate-Containing Compounds
The following tables summarize key research findings for various sulfamate-containing compounds, highlighting their biological targets and activities.
Table 1: Steroid Sulfatase (STS) Inhibitors
| Compound Name | Scaffold Type | Target Enzyme | Key Findings | IC₅₀ Value | Reference(s) |
|---|---|---|---|---|---|
| Estrone-3-O-sulfamate (EMATE) | Steroidal | Steroid Sulfatase (STS) | Potent, irreversible, active-site directed inhibitor. | 65 pM (in MCF-7 cells) | acs.org, tandfonline.com |
| Irosustat (STX64) | Coumarin-based (non-steroidal) | Steroid Sulfatase (STS) | Non-estrogenic, potent inhibitor; has entered clinical trials. | - | unica.it |
| COUMATE | Coumarin-based (non-steroidal) | Steroid Sulfatase (STS) | Effective STS inhibitor with no significant estrogenicity. | 380 nM (in MCF-7 cells) | acs.org, unica.it |
| 3,4-dimethylcoumarin 7-O-sulfamate | Coumarin-based (non-steroidal) | Steroid Sulfatase (STS) | ~12-fold more potent than COUMATE. | 30 nM (in MCF-7 cells) | acs.org |
| Compound 29 (Arylamide derivative) | Arylamide (non-steroidal) | Steroid Sulfatase (STS) | Potent derivative with a free sulfamate (B1201201) moiety. | 0.421 µM (in JEG-3 cells) | tandfonline.com, mdpi.com |
Table 2: Other Enzyme Inhibitors and Biologically Active Compounds
| Compound Name | Scaffold Type | Primary Target(s) | Key Findings | IC₅₀ / Kᵢ Value | Reference(s) |
|---|---|---|---|---|---|
| Topiramate | Monosaccharide derivative | Carbonic Anhydrases (CAs) | Anticonvulsant and migraine treatment; potent CA inhibitor. | - | |
| 5'-O-sulfamoyl-2-chloroadenosine | Nucleoside | Carbonic Anhydrases (CAs) | 20-50 fold stronger CA inhibitor than its non-chlorinated analog. | 65-234 nM (Kᵢ) | researchgate.net |
| OSB-AMS | Acyl sulfamoyladenosine | MenE (o-succinylbenzoate-CoA synthetase) | Potent inhibitor mimicking the acyl adenylate intermediate. | - | nih.gov |
| Compound 8c (Estradiol analog) | Steroidal | Tubulin, Angiogenesis | Potent cytotoxic and anti-angiogenic effects. | 0.1 µM (Angiogenesis) | rsc.org |
| Compound 16a (Combretastatin A-4 analog) | Combretastatin (B1194345) | Tubulin, Arylsulfatase | Dual inhibitor with potent antiproliferative activity. | - | researcher.life |
Biological Significance and Mechanistic Studies of Iq Sulfamate
Stability of IQ-sulfamate Metabolites under Physiological Conditions
The stability of this compound under physiological conditions is a key determinant of its biological activity and excretory fate. Studies have shown that after its formation, primarily in the liver, this compound is transported to the intestinal tract via the bile. oup.com While some of the biliary metabolites may be reabsorbed from the intestinal tract, a significant portion is excreted in the feces. oup.com The detection of this compound in both urine and feces suggests its relative stability during transit through the body. oup.comnih.govnih.gov However, the potential for hydrolysis by bacterial enzymes in the intestine exists, which could release the parent compound, IQ. nih.gov
The chemical nature of the sulfamate (B1201201) group itself contributes to its stability. Unlike sulfate (B86663) esters, which can be more readily hydrolyzed, the nitrogen-sulfur bond in sulfamates generally exhibits greater resistance to cleavage under physiological pH. This inherent stability allows this compound to act as a transportable, less reactive form of IQ, facilitating its elimination from the body. oup.comnih.gov
Role in Detoxification Pathways of IQ
The formation of this compound is a major detoxification pathway for IQ, particularly in rats. oup.comnih.govoup.com This process, known as N-sulfation, involves the direct conjugation of a sulfonate group to the exocyclic amino group of IQ. oup.comnih.govoup.com This reaction is catalyzed by sulfotransferase (SULT) enzymes. nih.govresearchgate.net The addition of the highly polar sulfamate group increases the water solubility of IQ, which facilitates its excretion from the body in urine and bile. oup.comnih.gov This conjugation prevents the metabolic activation of IQ to its ultimate carcinogenic form. oup.com
Detoxification of xenobiotics like IQ is a multi-step process, often categorized into Phase I and Phase II reactions. geneticlifehacks.comnih.gov Phase I, primarily carried out by cytochrome P450 enzymes, introduces or exposes functional groups on the toxin. nih.gov Phase II reactions, such as sulfation, then conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate their removal. geneticlifehacks.comxcode.lifeuobaghdad.edu.iq In the case of IQ, while cytochrome P450-mediated hydroxylation is a key activation step, direct sulfation of the amino group serves as a competing and crucial detoxification route. oup.comnih.gov
Studies have shown that a significant portion of an administered dose of IQ is recovered as this compound in the excreta of rats. oup.comnih.gov Importantly, this compound itself has been shown to be non-mutagenic in bacterial assays, confirming its role as a detoxification product. oup.comnih.govoup.com
Comparison of Detoxification Efficacy Across Animal Models
Significant species differences exist in the metabolism and detoxification of IQ, including the formation of this compound. While N-sulfation is a prominent detoxification pathway in rats, its significance varies in other species, including humans. oup.comnih.govresearchgate.netnih.gov
Research indicates that rat liver cytosols exhibit high activity in forming this compound. oup.comnih.gov In contrast, human liver cytosols show very low this compound formation. researchgate.net Studies using cDNA-expressed sulfotransferases have identified that a rat ST1A1 arylsulfotransferase is responsible for the formation of this compound. researchgate.net While humans possess multiple SULT1A forms, their efficiency in catalyzing the N-sulfation of IQ appears to be limited. researchgate.netoup.com
In monkeys, sulfate and glucuronide conjugates are the predominant metabolites found in urine, suggesting that other conjugation pathways may be more significant than N-sulfation in primates. nih.gov Mouse studies have also identified this compound as a metabolite, but its abundance relative to other metabolites like the 5-O-glucuronide can be influenced by factors such as pre-treatment with enzyme inducers. nih.gov These species-specific differences in detoxification pathways are critical for extrapolating animal carcinogenicity data to human risk assessment. oup.comepa.govoup.comeara.eu
Table 1: Comparison of this compound Formation and Related Detoxification Pathways Across Species
| Species | Primary IQ Detoxification Pathways | This compound Formation | Key Enzymes Involved | Reference |
|---|---|---|---|---|
| Rat | N-sulfation, Glucuronidation | Major pathway | Sulfotransferases (ST1A1), UDP-glucuronosyltransferases | oup.comresearchgate.netnih.gov |
| Human | Glucuronidation, N-acetylation | Minor pathway | UDP-glucuronosyltransferases, N-acetyltransferases, Sulfotransferases (low activity for IQ) | researchgate.netnih.gov |
| Monkey | Glucuronidation, Sulfation (of hydroxylated metabolites) | Less prominent than in rats | UDP-glucuronosyltransferases, Sulfotransferases | nih.gov |
| Mouse | Glucuronidation, N-demethylation, Sulfation | Present, variable abundance | UDP-glucuronosyltransferases, Cytochrome P450s, Sulfotransferases | nih.govnih.gov |
Relationship to Reactive Intermediate Formation of IQ
The carcinogenicity of IQ is dependent on its metabolic activation to highly reactive intermediates that can bind to DNA and cause mutations. biorxiv.orgresearchgate.net This bioactivation process typically involves an initial N-hydroxylation of the exocyclic amino group by cytochrome P450 enzymes, particularly CYP1A2, to form N-hydroxy-IQ. biorxiv.orgresearchgate.net This intermediate can then be further activated by O-esterification, through either O-acetylation by N-acetyltransferases (NATs) or O-sulfation by sulfotransferases (SULTs), to form unstable esters. biorxiv.orgaacrjournals.org These esters spontaneously break down to form a highly reactive nitrenium ion, the ultimate carcinogen that forms DNA adducts. biorxiv.orgresearchgate.net
The formation of this compound via N-sulfation is a detoxification pathway that directly competes with the bioactivation pathway. oup.com By conjugating the exocyclic amino group, N-sulfation prevents the initial N-hydroxylation step that is required for the formation of the reactive N-hydroxy-IQ intermediate. oup.comnih.gov Therefore, a higher rate of this compound formation leads to a decrease in the amount of IQ available for bioactivation, thereby reducing the formation of DNA-damaging reactive intermediates.
Bioactivity of Sulfamate Functional Groups in Related Chemical Structures
The sulfamate moiety (-NHSO3-) is a functional group of significant interest in medicinal chemistry and drug design due to its unique chemical properties and diverse biological activities. nih.govtandfonline.com Sulfamates are found in a range of bioactive molecules and approved drugs, demonstrating their therapeutic potential. nih.govtandfonline.comnih.gov
The sulfamate group can act as a bioisostere for sulfate or sulfonate groups, and its presence can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. One of the most well-studied applications of the sulfamate group is in the design of enzyme inhibitors. nih.govontosight.ai For example, sulfamate-containing compounds are potent inhibitors of steroid sulfatase (STS) and carbonic anhydrases (CAs), enzymes that are targets for anticancer therapies. nih.govnih.govresearchgate.net The mechanism of inhibition often involves the transfer of the sulfamoyl group to the enzyme's active site, leading to irreversible inactivation.
In addition to anticancer activity, sulfamate derivatives have been investigated for a variety of other pharmacological effects, including anticonvulsant (e.g., topiramate), antiviral, and antimicrobial activities. nih.govtandfonline.comontosight.aiacs.org The structural versatility of the sulfamate group allows for the synthesis of a wide array of derivatives with tailored biological activities. nih.govacs.org The study of these related structures provides a broader context for understanding the chemical and biological behavior of this compound, even though its primary role in the context of IQ metabolism is detoxification. oup.comnih.gov
Table 2: Bioactivity of the Sulfamate Functional Group in Various Chemical Structures
| Compound Class / Drug | Target / Mechanism of Action | Therapeutic Area | Reference |
|---|---|---|---|
| Aryl sulfamates (e.g., Irosustat) | Steroid sulfatase (STS) inhibition | Oncology (hormone-dependent cancers) | nih.govnih.gov |
| Topiramate | Carbonic anhydrase inhibition, modulation of voltage-gated ion channels | Epilepsy, Migraine | nih.govtandfonline.com |
| Nucleoside sulfamates | Aminoacyl-tRNA synthetase inhibition | Antibacterial, Antiviral | nih.govresearchgate.netnih.gov |
| Avasimibe | Acyl coenzyme A:cholesterol acyltransferase (ACAT) inhibition | Hyperlipidemia, Atherosclerosis | nih.govtandfonline.com |
| MLN4924 | NEDD8-activating enzyme (NAE) inhibition | Oncology | nih.gov |
Analytical and Characterization Methodologies for Iq Sulfamate
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating IQ-sulfamate from complex biological matrices, such as urine, and for its subsequent quantification. nih.govmdpi.comresearchgate.netscribd.comspringernature.com
High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound. nih.govoup.commdpi.comtandfonline.comresearchgate.net In metabolic studies, HPLC is used to separate various metabolites of IQ, including this compound, from the parent compound and other metabolic products. nih.gov For instance, in studies analyzing urinary metabolites of rats administered with [2-¹⁴C]IQ, HPLC was employed to separate this compound, N-OH-IQ-N-glucuronide, 5-OH-IQ glucuronide, and IQ itself. nih.gov
The separation is typically achieved using a C18 reverse-phase column. oup.comtandfonline.com The mobile phase composition is critical for effective separation. A common mobile phase involves a gradient of acetonitrile (B52724) in an aqueous buffer. The identity of the separated compounds is often confirmed by their retention times on the HPLC system, which are then compared to known standards or further analyzed by mass spectrometry. nih.govoup.com
| Parameter | Description | Source |
| Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |
| Application | Separation and quantification of IQ metabolites, including this compound, in biological samples. | nih.gov |
| Stationary Phase | Typically a C18 reverse-phase column. | oup.comtandfonline.com |
| Confirmation | Retention time comparison and mass spectrometry. | nih.govoup.com |
Spectrometric Identification
Spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound following its separation by chromatography.
Electrospray Ionization Mass Spectrometry (ESI/MS)
Electrospray Ionization Mass Spectrometry (ESI/MS) is a powerful technique used for the definitive identification of this compound. nih.govmdpi.com When coupled with HPLC, ESI/MS provides mass-to-charge ratio (m/z) information, which is crucial for confirming the molecular weight of the metabolite.
In the negative-ion mode, this compound typically yields a prominent [M – H]⁻ ion. For this compound, this ion is observed at an m/z of 277. nih.gov Further structural confirmation is obtained through tandem mass spectrometry (MS/MS), where the [M – H]⁻ ion is fragmented. The fragmentation of the this compound ion characteristically produces a dominant ion at m/z 197, which corresponds to the deprotonated IQ anion, and an ion at m/z 80, representing the SO₃⁻ ion. nih.gov This fragmentation pattern provides unambiguous evidence for the presence of the sulfamate (B1201201) group attached to the IQ molecule.
| Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) | Inferred Structure | Source |
| Negative ESI | 277 [M – H]⁻ | 197 (deprotonated IQ) | This compound | nih.gov |
| 80 (SO₃⁻) | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (General Sulfamates)
While specific NMR data for this compound is not detailed in the provided context, Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural characterization of sulfamate-containing compounds in general. nih.govnih.govrsc.orgspectrabase.comcdnsciencepub.com Both ¹H and ¹⁵N NMR are particularly informative. nih.govnih.gov
For general sulfamates, the proton (¹H) and nitrogen (¹⁵N) chemical shifts of the sulfamate group (NHSO₃⁻) are sensitive to the molecular structure. nih.gov Heteronuclear Single Quantum Coherence (HSQC) experiments, which correlate proton and nitrogen signals, are especially powerful for characterizing the sulfamate group within a molecule. nih.govnih.gov The chemical exchange of the sulfamate proton in solution can affect its observation in ¹H NMR spectra. nih.gov
Chemical Characterization through Hydrolysis Studies
Hydrolysis studies provide a chemical method to confirm the identity of this compound. nih.govresearchgate.netnih.govepa.govoup.com this compound is susceptible to acid hydrolysis. nih.gov Treatment with 1 N HCl at 60°C for 2 hours can hydrolyze the sulfamate group, leading to the formation of the parent compound, IQ. nih.gov This chemical reactivity is a characteristic feature that can be used to differentiate it from other metabolites, such as glucuronides, which are hydrolyzed under different conditions. nih.gov For instance, in one study, the susceptibility of this compound to acid treatment was a key piece of evidence for its identification. nih.gov
Radiometric Assays for Metabolic Studies
Radiometric assays are employed in metabolic studies to trace the fate of IQ and quantify its metabolites, including this compound. nih.govresearchgate.netresearchgate.netoup.comgoogle.com These studies often utilize radiolabeled IQ, such as [¹⁴C]IQ. nih.gov After administration of the radiolabeled compound, biological samples like urine or liver slice incubations are analyzed. nih.govnih.gov
The radioactivity in the HPLC eluent is monitored, and the percentage of total radioactivity corresponding to each metabolite peak is calculated. nih.gov This allows for the quantification of the relative amounts of different metabolites formed. For example, in studies with mouse liver slices incubated with [¹⁴C]IQ, the formation of this compound was quantified as a percentage of the total recovered radioactivity. nih.gov
| Assay Type | Application | Key Measurement | Source |
| Radiometric Assay | Tracing and quantifying IQ metabolites. | Percentage of total radioactivity corresponding to the this compound HPLC peak. | nih.govresearchgate.net |
Structure Activity Relationships Sar Pertaining to Sulfamate Structures
General Principles of SAR for Sulfamate-Containing Compounds
General principles derived from numerous studies indicate that the biological activity of sulfamate-containing compounds is closely tied to their chemical structure. For instance, in the context of anticancer agents, particularly steroid sulfatase (STS) inhibitors, the aryl sulfamate (B1201201) ester group (ArOSO₂NH₂) is essential for potent, irreversible inhibition. mdpi.comscispace.com The inhibitory mechanism involves the transfer of the sulfamoyl group to the enzyme's active site. However, the nature of the aromatic ring system and its substituents dramatically modulates this activity. For example, while steroidal sulfamates like Estrone-3-O-sulfamate (EMATE) are highly potent, their clinical use can be limited by estrogenic side effects. tandfonline.comunica.it This has led to the development of non-steroidal scaffolds, such as those based on coumarin (B35378), where SAR studies have shown that substitutions on the coumarin ring can significantly enhance potency. unica.itacs.org For example, 3,4-dimethylcoumarin 7-O-sulfamate was found to be 12 times more potent than the parent compound, COUMATE, as an STS inhibitor. acs.org
In the realm of tubulin polymerization inhibitors, SAR studies on analogues of 2-methoxyestradiol-3,17-O,O-bis-sulfamate have established that a hydrogen bond acceptor at the C-17 position is crucial for high antiproliferative activity. acs.org The nature of this acceptor and its linker can be varied; for example, replacing the terminal NH₂ with a methyl group is tolerated, and substituting the C-17 oxygen linker with a methylene (B1212753) group can be acceptable. acs.org For antimicrobial agents, SAR studies have revealed that the presence of specific atoms, like chlorine, can significantly enhance antibacterial properties. researchgate.net
The SAR of sulfamate sweeteners is governed by factors such as the size of an attached reduced ring and substitutions on both the ring and the sulfamate function itself. nih.gov These studies suggest that the -SO₃⁻ group is the key "B center" in the Shallenberger A-H,B theory of sweetness for sulfamates. nih.gov
The presence of the sulfamate group: Often essential for the primary interaction with the biological target.
The nature of the scaffold: Whether it is steroidal or non-steroidal, and the type of heterocyclic or aromatic system used, dictates potency and selectivity.
Substituents on the scaffold: The position, size, and electronic properties of substituents can fine-tune binding affinity, selectivity, and pharmacokinetic properties. nih.gov
Influence of Sulfamate Moiety on Molecular Interactions and Enzyme Binding
The sulfamate moiety plays a pivotal role in the molecular interactions and binding of inhibitors to various enzymes, most notably steroid sulfatase (STS) and carbonic anhydrases (CAs). nih.govresearchgate.net Its unique electronic and structural characteristics enable it to act as a potent pharmacophore that can engage in multiple types of interactions within an enzyme's active site.
Steroid Sulfatase (STS) Inhibition: For STS, the aryl sulfamate group is the key to a mechanism-based inactivation. The process, known as sulfamoyl group transfer, involves the sulfamate-containing inhibitor mimicking the endogenous substrate (like estrone (B1671321) sulfate) and binding to the active site. The enzyme then initiates catalysis, attempting to hydrolyze the sulfamate. Instead of being released, the sulfamoyl moiety is transferred to a catalytic formylglycine residue in the active site, forming a covalent and irreversible bond. This permanently deactivates the enzyme. The potency of this interaction is highlighted by inhibitors like EMATE, which has an IC₅₀ value of 65 pM in MCF-7 cells. acs.org Molecular docking studies have confirmed that the sulfamate moiety is positioned within the catalytic region to facilitate this interaction. tandfonline.com
Carbonic Anhydrase (CA) Inhibition: In carbonic anhydrases, a family of zinc-containing metalloenzymes, the sulfamate group acts as a zinc-binding group (ZBG). researchgate.netresearcher.life The deprotonated sulfamate nitrogen coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the catalytically essential zinc-bound water molecule or hydroxide (B78521) ion. researchgate.netunifi.it This coordination is a primary driver of inhibition. Furthermore, the oxygen and nitrogen atoms of the sulfamate group form a network of hydrogen bonds with active site residues, such as the side chain of Threonine 199 in CA II, which further stabilizes the enzyme-inhibitor complex. researchgate.netfrontiersin.org The ability of the sulfamate group to effectively bind to the zinc ion and participate in these hydrogen bond networks explains its potent inhibitory activity against various CA isoforms. researchgate.netresearchgate.net
Other Enzyme Interactions: The sulfamate group's versatility extends to other enzyme families.
Adenylate-Forming Enzymes: N-Acyl sulfamoyladenosines (acyl-AMS) are powerful inhibitors that act as nonhydrolyzable mimics of the acyl-adenylate intermediates formed during the reaction. nih.gov The anionic acyl sulfamate moiety binds tightly to the enzyme, but this charge can be a liability for cell permeability. nih.gov
Tubulin Polymerization: In combretastatin (B1194345) A-4 sulfamate derivatives, molecular docking has shown that the sulfamate group forms several important hydrogen bonds within the colchicine (B1669291) binding site of tubulin. researcher.life Similarly, in estradiol (B170435) analogs, the sulfamate group interacts with a pocket of amino acid residues, forming hydrogen bonds that contribute to binding and cytotoxic effects. rsc.org
The sulfamate moiety's ability to coordinate with metal ions, act as a hydrogen bond donor and acceptor, and serve as a reactive group for covalent modification makes it a highly influential component in enzyme binding. nih.govrsc.org
Design Considerations for Sulfamate-Based Molecules
The sulfamate group is a privileged scaffold in modern drug design, valued for its ability to impart potent biological activity and its favorable synthetic accessibility. researchgate.nettandfonline.com Several key considerations guide the design of novel sulfamate-based therapeutic agents.
Computational Modeling and Predictive Approaches for Iq Sulfamate
In Silico Prediction of Metabolic Pathways Involving Sulfamates
The prediction of metabolic pathways is a cornerstone of computational toxicology. For IQ-sulfamate, this involves understanding both its formation from the parent compound IQ and its potential for further biotransformation. Sulfamate (B1201201) formation is a recognized detoxification pathway for IQ in rats. nih.govnih.gov In silico tools can model this and other metabolic routes, such as hydroxylation, glucuronidation, and oxidation, by leveraging vast databases of known metabolic reactions. plos.org
Several computational approaches exist to predict the metabolism of small molecules. These tools often use ligand-based models that analyze the chemical structure of a compound to predict its metabolic fate. nih.gov Knowledge-based systems, such as the Systematic Generation of potential Metabolites (SyGMa) and Biotransformer 3.0, utilize curated reaction rules derived from extensive experimental data on Phase I and Phase II human metabolic reactions. mdpi.comnih.gov Other platforms, like GLORYx and MetaSite, integrate machine learning or quantitative structure-activity relationship (QSAR) models with reaction rule sets to predict the most likely sites of metabolism (SOM) on a molecule. mdpi.commoldiscovery.com These approaches can consider both the thermodynamic factors of enzyme-substrate recognition and the kinetic factors of the chemical transformation. moldiscovery.com
For a compound like this compound, these programs can predict its susceptibility to further metabolism by enzymes like cytochromes P450 or other conjugating enzymes. The output is typically a ranked list of potential metabolites, which can then be targeted for identification in in vitro or in vivo experiments. mdpi.comresearchgate.net
| Software Tool | Methodology | Primary Application | Reference |
|---|---|---|---|
| Biotransformer 3.0 | Knowledge-based; reaction rules | Predicts metabolism of small molecules in mammals and microorganisms. | mdpi.com |
| GLORYx | Machine learning integrated with reaction rule sets | Predicts and classifies Phase I and Phase II metabolites. | mdpi.com |
| SyGMa | Knowledge-based; reaction rules | Generates potential Phase I and Phase II metabolites based on chemical structure. | nih.gov |
| MetaSite | Enzyme-substrate recognition and chemical transformation modeling | Predicts cytochrome and FMO-mediated Phase I metabolism. | moldiscovery.com |
| admetSAR | Database query and similarity search | Predicts a wide range of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | nih.gov |
Molecular Docking Studies of Sulfotransferase-Sulfamate Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asm.org It is particularly valuable for studying how a ligand, such as this compound, might interact with a biological target. The formation of this compound is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonyl group from the cofactor 3′-phosphoadenosine 5′-phosphosulfate (PAPS). rsc.org
A typical molecular docking study of a sulfamate with a SULT enzyme begins with the three-dimensional structures of the enzyme and the ligand. mdpi.com The crystal structures of several human SULT isoforms are available in protein databases. plos.org The docking process involves placing the ligand into the enzyme's active site, which is often defined by the known binding position of the PAPS cofactor. mdpi.comportlandpress.com Software programs like AutoDock Vina or MOE (Molecular Operating Environment) use scoring functions to evaluate thousands of possible binding poses, predicting the most energetically favorable interaction. asm.orgmdpi.com
These studies provide atomic-level details about the binding mode, identifying key amino acid residues that form hydrogen bonds or hydrophobic interactions with the sulfamate ligand. asm.org For instance, docking can reveal how the sulfamate group of this compound orients within the active site to interact with conserved residues that stabilize the cofactor and substrate. By combining docking with molecular dynamics (MD) simulations, researchers can also account for the flexibility of the enzyme's active site, leading to more accurate predictions of ligand binding. plos.org
| Parameter/Component | Description/Example | Purpose | Reference |
|---|---|---|---|
| Protein Target | Human SULT1A1, SULT1E1, or other sulfotransferases like HS2ST. | The macromolecular receptor for the docking simulation. | plos.orgrsc.org |
| Ligand | This compound or other sulfamate-containing small molecules. | The molecule whose binding characteristics are being studied. | mdpi.com |
| Docking Software | AutoDock Vina, MOE, GOLD. | Algorithm used to generate and score binding poses. | asm.orgmdpi.com |
| Scoring Function | Alpha HB, London dG. | Estimates the binding affinity for each pose to rank potential interactions. | mdpi.com |
| Binding Site Definition | Defined by the crystallographic position of the cofactor product PAP (adenosine 3',5'-diphosphate). | Constrains the search space to the enzyme's active site. | portlandpress.com |
| Validation | Redocking of a known co-crystallized ligand (e.g., PAP) to ensure the protocol can reproduce the experimental binding mode. | Confirms the accuracy and reliability of the docking protocol. | rsc.org |
Quantum Chemical Calculations for Sulfamate Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic structure and chemical reactivity of molecules. researcher.lifenih.gov These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which govern a molecule's behavior in chemical reactions. nih.gov For this compound, these calculations can predict its stability, reactivity indices, and the energetic barriers associated with potential metabolic reactions. researcher.life
DFT methods are used to calculate fundamental properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researcher.life Furthermore, these calculations can model the entire potential energy surface of a reaction, identifying the transition states and calculating the activation energies required for a chemical transformation to occur. rsc.orgosti.gov This is critical for understanding reaction kinetics—for example, why one metabolic pathway might be favored over another.
Different DFT functionals, such as B3LYP or M06-2X, can be employed depending on the specific properties being investigated, and their accuracy can be benchmarked against high-level methods like coupled-cluster theory. asm.orgrsc.org By applying these methods to this compound, researchers can investigate the electronic properties conferred by the sulfamate group and predict its susceptibility to further oxidative metabolism or other reactions, complementing the predictions from pathway simulation tools and the interaction models from docking studies. rsc.orgmdpi.com
| Methodology | Calculated Property | Chemical Insight | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, electronic structure. | Provides the fundamental optimized structure and electron distribution. | mdpi.com |
| DFT (e.g., B3LYP/6-31G(d)) | HOMO/LUMO energies, energy gap. | Assesses chemical reactivity, stability, and electronic transition energies. | asm.orgresearcher.liferesearchgate.net |
| DFT (e.g., M06-2X) | Activation energies (ΔG‡), reaction energies. | Determines the kinetic feasibility and thermodynamic favorability of reaction pathways. | rsc.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme catalytic mechanism. | Models reactions within the complex environment of an enzyme active site. | asm.org |
| Hirshfeld Surface Analysis | Non-covalent interactions. | Investigates intermolecular forces that contribute to crystal packing and molecular recognition. | researcher.life |
Future Research Directions and Novel Applications
Elucidating the Full Spectrum of Sulfamate-Related Enzymes in HAA Metabolism
The metabolism of Heterocyclic Aromatic Amines (HAAs) is a complex process involving multiple enzyme families. While cytochrome P450 (CYP) enzymes, particularly CYP1A2, are known to initiate the metabolic activation of IQ through N-hydroxylation, the subsequent conjugation reactions are critical in determining the ultimate fate of the compound. oup.comcaymanchem.comnih.gov One of the key detoxification pathways for IQ is the formation of IQ-sulfamate. oup.com This reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group to the exocyclic amine of IQ. benthamdirect.comd-nb.info
Future research will need to move beyond a general understanding and identify the specific SULT isoforms responsible for this compound formation in humans and various animal models. While SULTs are known to be involved in the metabolism of numerous xenobiotics and endogenous compounds, the specific isoforms that exhibit high affinity and catalytic efficiency for IQ and other HAAs are not yet fully characterized. benthamdirect.comuef.fi Understanding the expression patterns and genetic polymorphisms of these specific SULTs in different tissues and populations will be crucial for assessing inter-individual variations in HAA metabolism and susceptibility to their carcinogenic effects. benthamdirect.com
Advanced In Vitro Models for Studying Sulfamate (B1201201) Formation and Fate
Traditional in vitro models, such as liver S9 fractions and microsomes, have been instrumental in initial studies of IQ metabolism and have demonstrated the formation of this compound. nih.gov However, these subcellular fractions lack the complete cellular machinery and microenvironment of intact tissues.
The development of advanced in vitro models, such as three-dimensional (3D) cell cultures and organoids, offers a more physiologically relevant system for studying the formation and fate of this compound. nih.govacs.org Human tissue organoid cultures, derived from stem cells of organs like the liver, colon, kidney, and stomach, can replicate the cellular architecture and metabolic capabilities of their parent organs. nih.govacs.orgmdpi.com These models have been successfully used to study the metabolism of other dietary carcinogens and can be adapted to investigate the tissue-specific formation of this compound, the interplay between different metabolic pathways (e.g., sulfation vs. glucuronidation), and the subsequent transport and excretion of the metabolite. nih.govacs.orgnih.gov Such models will be invaluable for creating "xenobiotic maps of metabolism" to predict the enzymatic pathways leading to various metabolites. researchgate.net
Development of Specific Enzyme Inhibitors/Modulators of Sulfamate Metabolism
The development of specific inhibitors and modulators for the enzymes involved in sulfamate metabolism is a promising area of research with potential therapeutic and experimental applications. Known inhibitors of sulfotransferases include compounds like 2,6-dichloro-4-nitrophenol (B181596) and pentachlorophenol, which have been used in in vitro studies to confirm the role of SULTs in IQ activation. nih.gov
More recent research has focused on identifying highly specific and potent inhibitors for particular SULT isoforms. For instance, certain flavonoids and hydroxylated metabolites of polyhalogenated aromatic hydrocarbons have been shown to be potent inhibitors of specific SULTs, such as SULT1E1. researchgate.netnih.gov Furthermore, novel mechanism-based irreversible inhibitors, such as those based on cyclic sulfamate motifs, are being designed and evaluated. nih.gov These specific inhibitors can serve as valuable tools to dissect the contribution of individual SULT isoforms to this compound formation and to modulate HAA metabolism in experimental settings. Such research could pave the way for dietary or pharmacological interventions to enhance the detoxification of HAAs.
Exploring the Broader Biological Roles of Endogenous and Exogenous Sulfamates
The biological significance of the sulfamate moiety extends beyond its role in the detoxification of xenobiotics like IQ. Endogenous sulfamates are involved in a variety of crucial physiological processes, including hormone regulation and cell signaling. oup.com Sulfonation is a key post-translational modification that can alter the biological activity of proteins and peptides. oup.com
Recent studies have also highlighted the potential of sulfamate-containing compounds as electrophiles that can covalently modify proteins. researchgate.netacs.org This property is being explored for the development of covalent inhibitors and chemical probes for studying protein function. The formation of this compound represents the conjugation of an exogenous compound, and further research is needed to understand if this metabolite, or other exogenous sulfamates, can interact with and modulate biological pathways in a manner similar to endogenous sulfamates. Exploring these potential interactions could reveal novel biological activities and toxicological mechanisms associated with HAA metabolism.
Methodological Advancements in Sulfamate Analysis and Characterization
The accurate detection and characterization of this compound and other sulfated metabolites are essential for advancing research in this field. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been the primary analytical technique for identifying and quantifying this compound in biological samples. omicsonline.orgresearchgate.net
Future advancements in this area will likely focus on enhancing the sensitivity, specificity, and throughput of these methods. The use of ultra-high-performance liquid chromatography (UHPLC) can reduce analysis time and improve separation efficiency. pharmtech.com In mass spectrometry, the development of soft ionization techniques like electrospray ionization (ESI) has been crucial for analyzing labile sulfated compounds without significant fragmentation of the sulfate (B86663) group. researchgate.netnih.gov Advanced mass analyzers, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR), provide ultra-high resolution and mass accuracy, enabling the confident identification of metabolites in complex biological matrices. nih.govchromatographyonline.com Tandem mass spectrometry (MS/MS) techniques are also critical for the structural elucidation of sulfated compounds. nih.gov Continued development and application of these sophisticated analytical techniques will be paramount for detailed pharmacokinetic studies, metabolite profiling, and a deeper understanding of the role of this compound in HAA metabolism.
Q & A
Q. What methodological approaches are recommended for synthesizing IQ-sulfamate with high purity?
Synthesis protocols for this compound should prioritize reproducibility and purity validation. Key steps include:
- Reagent selection : Use high-purity precursors to minimize byproducts.
- Reaction optimization : Adjust temperature, solvent polarity, and catalyst ratios to enhance yield (e.g., via Design of Experiments (DoE) frameworks) .
- Purification : Employ techniques like recrystallization or HPLC to isolate the compound.
- Characterization : Validate purity via NMR, mass spectrometry, and elemental analysis.
Q. How should researchers design toxicity studies for this compound to ensure reliability?
Toxicity studies require:
- Dose-response analysis : Test multiple concentrations across in vitro (e.g., cell viability assays) and in vivo models.
- Control groups : Include positive/negative controls and vehicle-treated cohorts to isolate compound-specific effects .
- Endpoint selection : Measure biomarkers (e.g., liver enzymes, neuroinflammatory markers) relevant to this compound’s suspected pathways.
What frameworks are suitable for formulating research questions about this compound’s mechanisms?
Use structured frameworks to ensure clarity and feasibility:
- PICOT : Define Population (e.g., neuronal cells), Intervention (this compound exposure), Comparison (baseline/no treatment), Outcome (e.g., synaptic plasticity changes), and Timeframe .
- FINER : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to neurochemistry or pharmacology .
Advanced Research Questions
Q. How can contradictory findings in this compound studies (e.g., neuroprotective vs. toxic effects) be systematically resolved?
Address contradictions through:
- Meta-analysis : Aggregate data from independent studies to identify trends or confounding variables (e.g., dosage, model organisms) .
- Contextual analysis : Evaluate study conditions (e.g., cell type, exposure duration) that may explain divergent results .
- Mechanistic validation : Use knock-out models or pathway inhibitors to isolate this compound’s primary targets .
Q. What experimental designs are optimal for studying this compound’s interaction with neurotransmitter systems?
Advanced designs include:
- Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to map pathway interactions .
- Electrophysiological assays : Measure real-time neuronal activity changes using patch-clamp or microelectrode arrays.
- Comparative models : Contrast effects across species (e.g., rodents vs. zebrafish) to assess translational relevance .
Q. How can researchers ensure data quality in this compound studies, particularly in high-throughput screening?
Implement data quality (DQ) criteria:
Q. What strategies are effective for analyzing this compound’s pharmacokinetics in heterogeneous biological systems?
Employ:
- Compartmental modeling : Use physiologically based pharmacokinetic (PBPK) models to predict tissue distribution.
- Mass spectrometry imaging : Spatial resolution of compound localization in organs like the brain .
- Population pharmacokinetics : Account for inter-individual variability using nonlinear mixed-effects models .
Methodological Guidance for Complex Scenarios
Q. How should researchers contextualize this compound findings within broader neurotoxicology or neuroprotection literature?
- Comparative synthesis : Contrast results with structurally analogous compounds (e.g., sulfonamide derivatives) to identify structure-activity relationships .
- Systematic reviews : Use PRISMA guidelines to synthesize evidence and highlight knowledge gaps .
Q. What statistical methods are recommended for analyzing nonlinear dose-response relationships in this compound assays?
- Nonparametric regression : Fit flexible models (e.g., spline regression) to capture complex trends.
- Benchmark dose (BMD) modeling : Estimate thresholds for adverse effects with confidence intervals .
Q. How can computational tools enhance hypothesis generation for this compound’s molecular targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
